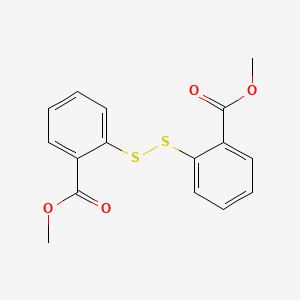

Dimethyl 2,2'-dithiobisbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(2-methoxycarbonylphenyl)disulfanyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S2/c1-19-15(17)11-7-3-5-9-13(11)21-22-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECMWXVJIUGCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203022 | |

| Record name | Dimethyl 2,2'-dithiobisbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-63-2 | |

| Record name | 1,1′-Dimethyl 2,2′-dithiobis[benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2'-dithiobisbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5459-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2,2'-dithiobisbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-dithiobisbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 2,2'-DITHIOBISBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7KHP22KW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl 2,2'-dithiobisbenzoate: Properties, Synthesis, and Applications in Redox Biology and Drug Discovery

Abstract

Dimethyl 2,2'-dithiobisbenzoate is a symmetrical aromatic disulfide that serves as a valuable chemical tool for researchers in chemical biology, proteomics, and drug development. The molecule's reactivity is dominated by its central disulfide bond, which readily participates in thiol-disulfide exchange reactions. This property allows it to function as a specific probe for detecting and quantifying reactive cysteine residues within proteins and other biological molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway, details its mechanism of action, and explores its applications as a research tool for target identification and the study of redox-sensitive pathways.

Introduction: The Role of Disulfides in Probing Biological Systems

The cellular environment maintains a delicate balance between reducing and oxidizing (redox) states, where the interconversion of thiol (-SH) and disulfide (-S-S-) groups plays a pivotal role. This thiol-disulfide equilibrium is fundamental to protein structure, enzymatic catalysis, and signal transduction.[1] Disruptions in this balance are implicated in numerous disease states, making the study of reactive thiols, particularly in cysteine residues, a critical area of research.

Chemical probes containing disulfide bonds are instrumental in this field. They leverage the inherent reactivity of the disulfide linkage to covalently interact with free thiols. This compound (DMDTB) is a representative example of such a probe. It is a structurally simple, symmetrical molecule that can be used to identify accessible and nucleophilic cysteine residues, offering insights into protein function and potential sites for therapeutic intervention.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its effective use in any experimental setting.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-[(2-methoxycarbonylphenyl)disulfanyl]benzoate | [2] |

| CAS Number | 5459-63-2 | [2][3][4][5] |

| Molecular Formula | C₁₆H₁₄O₄S₂ | [2][4][6] |

| Molecular Weight | 334.41 g/mol | [2][4][6] |

| Canonical SMILES | COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OC | [2][4] |

| InChIKey | NECMWXVJIUGCSW-UHFFFAOYSA-N | [2][4][5] |

| Physical Form | Solid | [3] |

| Stereochemistry | Achiral | [4][6] |

Chemical Structure

The structure of this compound is characterized by a disulfide bond linking two methyl 2-benzoate moieties.

Caption: Chemical structure of this compound.

Synthesis and Characterization

Synthetic Strategy: Oxidative Dimerization

The most direct and logical synthetic route to a symmetrical disulfide like this compound is the oxidative dimerization of the corresponding thiol precursor, in this case, Methyl 2-mercaptobenzoate. This approach is common in organic synthesis due to its efficiency. The reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, typically facilitated by a mild oxidizing agent, with the concomitant loss of two protons and two electrons.

Sources

An In-depth Technical Guide to the Chemical Properties of Dimethyl 2,2'-dithiobisbenzoate

Introduction: Unveiling the Potential of a Disulfide-Linked Aromatic Diester

Dimethyl 2,2'-dithiobisbenzoate is a symmetrical aromatic disulfide that holds significant interest for researchers and professionals in the fields of organic synthesis, materials science, and particularly, drug development. Its structure, featuring a cleavable disulfide bond flanked by two methyl benzoate moieties, imparts a unique combination of stability and reactivity. This guide provides a comprehensive exploration of the core chemical properties of this compound, offering insights into its synthesis, spectroscopic characterization, key reactions, and its burgeoning role in the design of advanced therapeutic systems.

At its core, the utility of this compound is intrinsically linked to the dynamic nature of the disulfide bond. This covalent linkage, while robust under normal physiological conditions, can be selectively cleaved in a reducing environment. This characteristic is the cornerstone of its application as a cleavable linker in drug delivery systems, allowing for the targeted release of therapeutic agents within the reductive intracellular environment of target cells, such as cancer cells with their high concentrations of glutathione.[1][2]

This technical guide will delve into the fundamental chemistry of this compound, providing a detailed, evidence-based resource for scientists seeking to harness its properties for their research and development endeavors.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄S₂ | [3] |

| Molecular Weight | 334.41 g/mol | [3][4] |

| IUPAC Name | methyl 2-[(2-methoxycarbonylphenyl)disulfanyl]benzoate | [3] |

| CAS Number | 5459-63-2 | [3] |

| Appearance | White to off-white solid | Inferred from typical properties of similar aromatic disulfides |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone). Insoluble in water. | General knowledge of organic compounds |

Synthesis of this compound: A Practical Approach

The most direct and common method for the synthesis of this compound is the oxidative coupling of its corresponding thiol precursor, methyl 2-mercaptobenzoate (also known as methyl thiosalicylate).[5] This transformation is a well-established reaction in organic chemistry and can be achieved using a variety of oxidizing agents.

Experimental Protocol: Oxidation of Methyl 2-mercaptobenzoate

This protocol outlines a general procedure for the synthesis of this compound using iodine as a mild and effective oxidizing agent.

Materials:

-

Methyl 2-mercaptobenzoate

-

Iodine (I₂)

-

Ethanol (or other suitable solvent like methanol or isopropanol)

-

Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Thiol: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-mercaptobenzoate in a suitable volume of ethanol.

-

Preparation of Oxidant Solution: In a separate beaker, prepare a solution of iodine in ethanol.

-

Oxidation Reaction: While stirring the thiol solution at room temperature, add the iodine solution dropwise via a dropping funnel. The reaction progress can often be monitored by the disappearance of the characteristic purple color of iodine.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting thiol.

-

Quenching: Once the reaction is complete, quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the solution becomes colorless.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add deionized water and an organic solvent for extraction (e.g., dichloromethane).

-

Separate the organic layer.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.

-

Causality Behind Experimental Choices:

-

Choice of Oxidant: Iodine is a mild oxidizing agent that selectively promotes the formation of the disulfide bond without over-oxidation of other functional groups present in the molecule. Air (oxygen) in the presence of a base can also be used for a greener approach, though reaction times may be longer.[]

-

Solvent Selection: Ethanol is a good choice as it dissolves both the starting thiol and the iodine, providing a homogeneous reaction medium.

-

Quenching Step: The use of sodium thiosulfate is crucial to remove any unreacted iodine, which could otherwise contaminate the final product and complicate purification.

-

Purification by Recrystallization: Recrystallization is an effective method for purifying solid organic compounds, allowing for the removal of any remaining starting material, byproducts, or impurities.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.[7]

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons. Due to the symmetry of the molecule, the two benzene rings are chemically equivalent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.9 | Singlet | 6H | -OCH₃ (methyl ester) |

| ~ 7.2 - 8.0 | Multiplet | 8H | Aromatic protons |

Note: The exact chemical shifts of the aromatic protons will depend on the solvent used and the specific substitution pattern, but they will typically appear in the downfield region characteristic of aromatic compounds.[1]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 52 | -OCH₃ (methyl ester) |

| ~ 125 - 140 | Aromatic carbons |

| ~ 166 | C=O (ester carbonyl) |

Note: The quaternary carbon attached to the sulfur atom is expected to have a chemical shift in the aromatic region.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (methyl) |

| ~ 1720 | Strong | C=O stretch (ester) |

| ~ 1580, 1480 | Medium-Strong | Aromatic C=C bending |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 450 - 550 | Weak | S-S stretch |

Note: The S-S stretching vibration is typically weak and may be difficult to observe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 334. Key fragmentation patterns would likely involve cleavage of the disulfide bond and loss of the methyl ester groups.[3]

Expected Fragmentation:

-

Cleavage of the S-S bond: This would lead to the formation of a fragment with m/z corresponding to the methyl 2-(sulfanyl)benzoate radical cation.

-

Loss of a methoxy group (-OCH₃): This would result in a fragment at [M - 31]⁺.

-

Loss of a carbomethoxy group (-COOCH₃): This would lead to a fragment at [M - 59]⁺.

Key Chemical Reactions: The Disulfide Bond as a Reactive Hub

The chemical reactivity of this compound is dominated by the disulfide bond, which can undergo cleavage under reducing conditions. This property is central to its applications in drug delivery and as a crosslinking agent.

Thiol-Disulfide Exchange

One of the most important reactions of disulfides is the thiol-disulfide exchange. In this reaction, a thiol (R'-SH) reacts with a disulfide (R-S-S-R) to form a new disulfide and a new thiol. This reaction is typically reversible and proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.

This reaction is particularly relevant in biological systems, where the high intracellular concentration of glutathione (GSH), a tripeptide containing a thiol group, can efficiently reduce disulfide bonds.[9]

Reduction of the Disulfide Bond

The disulfide bond in this compound can be readily cleaved by common laboratory reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). This reaction yields two equivalents of methyl 2-mercaptobenzoate.

Protocol: Reduction with Dithiothreitol (DTT)

Materials:

-

This compound

-

Dithiothreitol (DTT)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Analytical method for monitoring the reaction (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) and a stock solution of DTT in the buffer.

-

Reaction Setup: In a reaction vessel, add the buffer solution and the this compound stock solution.

-

Initiate Reduction: Add an excess of the DTT solution to the reaction mixture and stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product, methyl 2-mercaptobenzoate, using a suitable analytical technique.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: DTT is a widely used and effective reducing agent for disulfide bonds in aqueous solutions. TCEP is another excellent alternative that is more stable and effective over a wider pH range.

-

Use of a Buffer: Maintaining a neutral to slightly basic pH is important for the efficiency of many thiol-based reducing agents.

-

Excess of Reducing Agent: Using a molar excess of the reducing agent ensures that the equilibrium of the reaction is shifted towards the formation of the cleaved thiol product.

Applications in Drug Development: A Cleavable Linker for Targeted Therapies

The ability of the disulfide bond in this compound to be selectively cleaved in the reducing environment of cells makes it an attractive component for the design of cleavable linkers in drug delivery systems, particularly in the field of antibody-drug conjugates (ADCs).[10][11]

ADCs are a class of targeted therapies that consist of a monoclonal antibody, a potent cytotoxic drug (payload), and a linker that connects the two. The antibody directs the ADC to a specific antigen on the surface of cancer cells. Upon binding and internalization, the linker is cleaved, releasing the cytotoxic payload and leading to cell death.

This compound can serve as a homobifunctional crosslinker, or its derivatives can be designed as heterobifunctional linkers, to conjugate a drug to an antibody.[12] The disulfide bond remains stable in the bloodstream, preventing premature release of the toxic payload and minimizing side effects. Once the ADC is internalized by the target cancer cell, the high intracellular concentration of glutathione triggers the cleavage of the disulfide bond, releasing the active drug where it is most effective.[13]

Conclusion

This compound is a molecule with a rich and versatile chemistry, primarily centered around its reactive disulfide bond. This in-depth technical guide has provided a comprehensive overview of its chemical properties, from its synthesis and spectroscopic characterization to its key reactions and applications in the cutting-edge field of drug delivery. As the demand for more targeted and effective therapies continues to grow, the strategic use of cleavable linkers based on disulfide chemistry, exemplified by molecules like this compound, will undoubtedly play an increasingly important role in the future of medicine.

References

-

Bruker. (n.d.). ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79574, this compound. PubChem. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved from [Link]

- Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 400 MHz, H₂O, experimental) (HMDB0000092). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. Retrieved from [Link]

- Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.

-

National Center for Biotechnology Information. (n.d.). Current ADC Linker Chemistry. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole, 2,2'-dithiobis-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile. Retrieved from [Link]

-

CAS. (n.d.). 1,1′-Dimethyl 2,2′-dithiobis[benzoate]. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Glutathione-mediated formation of oxygen free radicals by the major metabolite of oltipraz. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dioxirane, dimethyl. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT–IR spectra of 2,2′-bis(2-methylbenzothiazoline) (after washing with 30% H₂O₂) (top) and the title complex, (I) (bottom). Retrieved from [Link]

-

Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2-Dimethylbutanedioic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Otterbein University. (2000). Synthesis and Characterization of the Dimethyl-Substituted Bisbenzimidazole Ligand and Its Manganese Complex. Digital Commons @ Otterbein. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2-Dimethylbutanedioic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Paper Details. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (1989). Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation. PubMed. Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H14O4S2 | CID 79574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Glutathione-mediated formation of oxygen free radicals by the major metabolite of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Dimethyl 2,2'-dithiobisbenzoate

Executive Summary

Dimethyl 2,2'-dithiobisbenzoate (DTDB) is a symmetrical disulfide-containing aromatic compound that serves as a potent thiol-modifying agent. Its mechanism of action is centered on its ability to undergo thiol-disulfide exchange reactions with biological thiols, most notably the sulfhydryl groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione (GSH). This reactivity makes DTDB a powerful tool for probing the role of thiol redox chemistry in cellular processes and a molecule of interest in drug development. By depleting cellular reducing equivalents and directly modifying protein function, DTDB induces a state of oxidative stress, disrupts signaling pathways, and can trigger programmed cell death. This guide provides a comprehensive overview of the core chemical mechanism, the downstream cellular consequences, and validated experimental protocols for studying the effects of DTDB, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound (DTDB)

This compound, with the molecular formula C₁₆H₁₄O₄S₂, is characterized by a central disulfide bond linking two methyl benzoate moieties.[1][2][3] This structure is key to its function, rendering the sulfur-sulfur bond susceptible to nucleophilic attack by thiolates.

Chemical & Physical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₄S₂ | [1][2] |

| Molecular Weight | 334.41 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Synonyms | Bis(2-methoxycarbonylphenyl) disulfide |[3][4] |

Unlike the more commonly known Ellman's reagent (DTNB), which releases a chromophoric product upon reaction, DTDB's interaction is not inherently colorimetric. However, its reactivity profile and cell permeability make it a valuable compound for modulating the intracellular thiolstat and studying the functional consequences of protein thiol modification.

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism driving the biological effects of DTDB is the thiol-disulfide exchange reaction.[5] This is a nucleophilic substitution reaction where a deprotonated thiol (thiolate anion, RS⁻) attacks one of the sulfur atoms of the DTDB disulfide bond.[6]

The reaction proceeds as follows:

-

A biological thiolate (e.g., from glutathione or a protein cysteine residue) attacks the disulfide bond of DTDB.

-

This forms a new, mixed disulfide between the biological molecule and a 2-methoxycarbonylthiobenzoate moiety.

-

A molecule of methyl 2-mercaptobenzoate is released as a leaving group.

This process can continue, as the newly formed mixed disulfide can be further attacked by another biological thiol, ultimately leading to the formation of a biological disulfide (e.g., GSSG from two GSH molecules) and regenerating the 2-methoxycarbonylthiobenzoate. The net effect is the oxidation of cellular thiols at the expense of DTDB.

Caption: Chemical mechanism of DTDB via thiol-disulfide exchange.

Scientist's Note: The reactivity of this exchange is highly dependent on the pKa of the attacking thiol.[5] Cysteine residues within specific protein microenvironments can have a lowered pKa, making them more nucleophilic and thus more susceptible to modification by DTDB. This provides a basis for the selective targeting of functionally important and reactive cysteines.

Cellular and Biochemical Consequences

The depletion of cellular thiols by DTDB initiates a cascade of events that profoundly impact cell homeostasis and survival.

Depletion of Glutathione and Induction of Oxidative Stress

Glutathione (GSH) is the most abundant non-protein thiol in the cell and is a critical buffer against oxidative stress.[7][8] DTDB rapidly reacts with GSH, converting it to its oxidized form, glutathione disulfide (GSSG). This depletion of the GSH pool has two major consequences:

-

Compromised Antioxidant Defense: With reduced GSH levels, the cell's ability to neutralize reactive oxygen species (ROS) via enzymes like glutathione peroxidase is severely hampered.[7]

-

Increased Oxidative Burden: The accumulation of ROS, such as superoxide and hydrogen peroxide, leads to a state of oxidative stress, causing damage to lipids, proteins, and DNA.[9][10]

Direct Protein Modification and Enzyme Inhibition

Beyond depleting GSH, DTDB directly modifies proteins by forming mixed disulfides with reactive cysteine residues. Cysteines are often found in the active sites of enzymes and are critical for their catalytic function and structural integrity.[11]

-

Enzyme Inhibition: Enzymes such as caspases (key mediators of apoptosis), protein tyrosine phosphatases (crucial for signaling), and certain metabolic enzymes can be inhibited by thiol modification.

-

Disruption of Protein Structure: Disulfide bond formation can alter the tertiary and quaternary structure of proteins, leading to misfolding and loss of function.[12]

Triggering of Apoptotic Pathways

The combination of intense oxidative stress and direct protein dysfunction creates an environment that signals for programmed cell death (apoptosis).[13][14]

-

Mitochondrial Dysfunction: Oxidative stress can damage the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[13]

-

Caspase Activation: While DTDB can directly inhibit some caspases, the overwhelming cellular stress can trigger initiator caspases, which in turn activate executioner caspases, leading to the systematic dismantling of the cell.[9]

Caption: Cellular consequences of DTDB exposure.

Experimental Protocols for Studying DTDB's Effects

To rigorously investigate the mechanism of DTDB, a multi-faceted approach employing validated assays is essential.

Protocol: Assessing Protein Thiol Modification

A common method to visualize global changes in protein thiol oxidation is through a "gel-shift" assay using a thiol-reactive probe like maleimide-polyethylene glycol (mPEG).

Methodology: mPEG-Switch Assay

-

Cell Lysis: Lyse cells treated with or without DTDB in a buffer containing a high concentration (e.g., 50 mM) of N-ethylmaleimide (NEM) to block all free, reduced thiols.[15]

-

Expert Rationale: Immediate blocking with NEM is critical to prevent post-lysis oxidation, ensuring a true snapshot of the intracellular thiol state at the time of harvest.[15]

-

-

Protein Precipitation: Perform a TCA or acetone precipitation to remove excess NEM and denature the proteins.

-

Reduction of Disulfides: Resuspend the protein pellet in a buffer containing a strong reducing agent, such as 10 mM Dithiothreitol (DTT), to reduce the disulfide bonds formed by DTDB.

-

Labeling with mPEG: Add mPEG-maleimide (e.g., 5 kDa) to the reduced sample. The mPEG will covalently bind to the newly exposed cysteine thiols that were previously oxidized by DTDB.

-

Analysis: Analyze the samples by SDS-PAGE and Western blotting for a protein of interest. Each mPEG molecule adds ~5 kDa to the protein's mass, causing a visible upward shift in the band on the gel.[5]

Trustworthiness Check: Include proper controls. A sample not treated with DTT should show no shift, confirming that the labeling is specific to reduced disulfides. A sample from untreated cells carried through the protocol will show the basal level of protein oxidation.

Protocol: Measuring Cellular Glutathione Levels

The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of cellular redox status. Commercial kits provide a reliable method for quantification.

Methodology: GSH/GSSG Ratio Assay (Enzymatic Recycling Method)

-

Sample Preparation: Lyse control and DTDB-treated cells. For GSSG measurement, immediately treat an aliquot of the lysate with a thiol-scavenging agent like 2-vinylpyridine or NEM to remove all GSH.

-

Assay Reaction: The assay is based on the glutathione reductase (GR) enzyme, which reduces GSSG to GSH using NADPH.[16] The newly formed GSH then reacts with a chromogenic substrate (like DTNB) to produce a colored or fluorescent product.[5]

-

Kinetic Measurement: The rate of product formation is directly proportional to the amount of glutathione in the sample. This is measured over time using a plate reader.

-

Quantification: Calculate GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.

Expert Rationale: A kinetic (recycling) assay is preferred over an endpoint assay because it amplifies the signal, allowing for the sensitive detection of low glutathione concentrations.[16]

Caption: A typical experimental workflow for investigating DTDB's effects.

Applications in Research and Drug Development

The potent thiol-reactivity of DTDB makes it a valuable molecule with diverse applications.

-

Tool Compound in Redox Biology: DTDB is used to experimentally induce oxidative stress and probe the sensitivity of cellular pathways to redox perturbations. For example, it can be used to investigate the activation of antioxidant response pathways, such as the Nrf2-Keap1 system.[17]

-

Potential Anticancer Agent: Many cancer cells exhibit a state of elevated oxidative stress and are more vulnerable to further redox insults. By depleting GSH and inhibiting key survival proteins, DTDB and its analogs have shown potential as cytotoxic agents against cancer cells.[18][19][20] The induction of apoptosis is a key mechanism in this context.[21]

Summary of Reported Biological Activities:

| Activity | Cell Line/Model | Observation | Reference |

|---|---|---|---|

| Anticancer | HeLa, MCF-7 | Induced cytotoxicity and reduced cell viability. | [18] |

| P-gp Inhibition | KBvin (MDR cells) | Analogs sensitized resistant cells to anticancer drugs. | [19][20] |

| Induction of Oxidative Stress | Various | Depletes GSH, increases ROS, and activates stress responses. |[10][17] |

Conclusion and Future Directions

This compound operates through a well-defined mechanism of thiol-disulfide exchange, making it a predictable and potent modulator of cellular redox biology. Its ability to deplete glutathione and directly modify protein thiols triggers a cascade of oxidative stress, enzyme inhibition, and ultimately, apoptosis. These properties establish DTDB as both an invaluable research tool for dissecting thiol-dependent pathways and a promising scaffold for the development of therapeutic agents, particularly in oncology. Future research should focus on developing analogs with improved specificity for particular protein targets or cellular compartments to enhance therapeutic efficacy while minimizing off-target effects.

References

- Hill, B. G., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology & Medicine, 47(6), 675–683.

- Carballal, S., et al. (2020). Assays for Thiols and Modifications.

-

Foo, T. K., et al. (2021). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. Antioxidants, 10(7), 1041. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Sanfeliu, C., et al. (1990). Protective effects of glutathione on diethyldithiocarbamate (DDC) cytotoxicity: a possible mechanism. Neurochemical Research, 15(11), 1067–1072. [Link]

-

Khan, I., et al. (2024). Identification of dimethyl 2,2'-((methylenebis(2-(2H-benzo[d][11][16][22]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1phenylene))bis(oxy))diacetate (TAJ4) as antagonist of NEK-Family. Scientific Reports, 14(1), 1-18. [Link]

-

Dinkova-Kostova, A. T., & Abramov, A. Y. (2018). D3T acts as a pro-oxidant in a cell culture model of diabetes-induced peripheral neuropathy. Redox Biology, 19, 233–243. [Link]

-

Ghavami, S., et al. (2024). Induction of oxidative- and endoplasmic-reticulum-stress dependent apoptosis in pancreatic cancer cell lines by DDOST knockdown. Scientific Reports, 14(1), 20388. [Link]

-

precisionFDA. (n.d.). This compound. [Link]

-

Potters, G., et al. (2004). Dehydroascorbate Influences the Plant Cell Cycle through a Glutathione-Independent Reduction Mechanism. Plant Physiology, 134(4), 1479–1487. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

Giles, G. I., & Jacob, C. (2002). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Chemical Reviews, 102(12), 4429–4504. [Link]

-

Xu, D., et al. (2020). Oxidative Stress Pathways Linked to Apoptosis Induction by Low-Temperature Plasma Jet Activated Media in Bladder Cancer Cells: An In Vitro and In Vivo Study. Cancers, 12(3), 545. [Link]

-

Lee, C. H., et al. (2012). Antitumor agents. 293. Nontoxic dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) analogues chemosensitize multidrug-resistant cancer cells to clinical anticancer drugs. Journal of Medicinal Chemistry, 55(11), 5413–5424. [Link]

-

Wang, H., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

-

Lee, C. H., et al. (2012). Antitumor Agents 293. Non-toxic Dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylenedioxybiphenyl-2,2′-dicarboxylate (DDB) Analogs Chemosensitize Multidrug Resistant Cancer Cells to Clinical Anticancer Drugs. Journal of Medicinal Chemistry, 55(11), 5413–5424. [Link]

-

Rahantaniaina, M. S., et al. (2017). Dehydroascorbate Reductases and Glutathione Set a Threshold for High-Light–Induced Ascorbate Accumulation. Plant Physiology, 174(4), 2261–2275. [Link]

-

YouTube. (2024). Oxidative Stress, Lipid Peroxidation & Apoptosis Mechanisms & Therapeutic Strategies. [Link]

-

Abdel-Rahman, H. R., et al. (2023). Induction of apoptosis, oxidative stress, hormonal, and histological alterations in the reproductive system of thiamethoxam-exposed female rats. Environmental Science and Pollution Research, 30(31), 77917–77930. [Link]

-

Khan Academy. (n.d.). Mitochondria, apoptosis, and oxidative stress. [Link]

-

Tajbakhsh, M., et al. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. [Link]

-

ResearchGate. (n.d.). DHA-dependent depletion of cellular glutathione (GSH) is rescued by.... [Link]

-

Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry. YouTube. [Link]

Sources

- 1. This compound | C16H14O4S2 | CID 79574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effects of glutathione on diethyldithiocarbamate (DDC) cytotoxicity: a possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dehydroascorbate Influences the Plant Cell Cycle through a Glutathione-Independent Reduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Induction of apoptosis, oxidative stress, hormonal, and histological alterations in the reproductive system of thiamethoxam-exposed female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Khan Academy [khanacademy.org]

- 15. mdpi.com [mdpi.com]

- 16. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. D3T acts as a pro-oxidant in a cell culture model of diabetes-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of dimethyl 2,2’-((methylenebis(2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1phenylene))bis(oxy))diacetate (TAJ4) as antagonist of NEK-Family: a future for potential drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antitumor agents. 293. Nontoxic dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) analogues chemosensitize multidrug-resistant cancer cells to clinical anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitumor Agents 293. Non-toxic Dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylenedioxybiphenyl-2,2′-dicarboxylate (DDB) Analogs Chemosensitize Multidrug Resistant Cancer Cells to Clinical Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of oxidative- and endoplasmic-reticulum-stress dependent apoptosis in pancreatic cancer cell lines by DDOST knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sfrbm.org [sfrbm.org]

An In-depth Technical Guide to the Synthesis of Dimethyl 2,2'-dithiobisbenzoate

Foreword: The Strategic Importance of the Disulfide Bridge

In the landscape of molecular design, particularly within drug development and materials science, the disulfide bond (S-S) represents a cornerstone of structural and functional innovation. Its unique redox-sensitive nature allows it to act as a dynamic covalent linkage, critical in processes ranging from the stabilization of protein tertiary structures to the controlled release of therapeutic agents. Dimethyl 2,2'-dithiobisbenzoate, the subject of this guide, is an archetypal aromatic disulfide. Its synthesis is not merely an academic exercise but a foundational technique for researchers aiming to incorporate this versatile functional group into more complex molecular architectures. This document provides a comprehensive, field-proven guide to its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a reproducible and high-yielding outcome.

Mechanistic Rationale: The Oxidation of Thiols

The formation of a disulfide bond is fundamentally an oxidative process, coupling two thiol (-SH) groups. The most direct and widely adopted strategy for synthesizing this compound is, therefore, the oxidation of its corresponding thiol precursor, methyl 2-mercaptobenzoate (methyl thiosalicylate).

The conversion of thiols to disulfides can proceed through several mechanistic pathways, largely dependent on the choice of oxidant.[1] Common pathways include:

-

Two-Electron Oxidation: This is a common route where the thiol is oxidized to a sulfenic acid intermediate (RSOH). This highly reactive species rapidly condenses with a second thiol molecule to yield the disulfide and water.

-

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) intermediate. Two thiyl radicals then combine to form the stable S-S bond.[1]

The choice of oxidant is critical. While powerful agents can drive the reaction to completion, they risk over-oxidation to less desirable products like thiolsulfinates (R-S(O)-S-R) or thiolsulfonates (R-SO₂-S-R).[2] Therefore, the selection of a mild and selective oxidant is paramount for achieving a high yield of the desired disulfide. A variety of oxidizing systems have been successfully employed, including hydrogen peroxide with a catalyst, dimethyl sulfoxide (DMSO), and various metal-free organocatalysts.[3][4]

Caption: General mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Approach

This protocol details the synthesis via the catalytic oxidation of methyl 2-mercaptobenzoate. This method is favored for its operational simplicity and use of readily available and environmentally benign reagents.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Methyl 2-mercaptobenzoate | C₈H₈O₂S | 168.21 | 5.00 g | 29.72 | Starting thiol. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Reaction solvent. |

| Iodine (I₂) | I₂ | 253.81 | 3.77 g | 14.86 | Catalytic oxidant. |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | For quenching. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Extraction solvent. |

| Brine | NaCl (aq) | - | - | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying agent. |

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-mercaptobenzoate (5.00 g, 29.72 mmol) in 100 mL of 95% ethanol. Stir at room temperature until a clear solution is obtained.

-

Oxidation: In a separate beaker, dissolve iodine (3.77 g, 14.86 mmol) in 50 mL of 95% ethanol. Transfer this solution to a dropping funnel and add it dropwise to the stirred thiol solution over approximately 30 minutes. The reaction is exothermic; maintain the temperature near ambient conditions. The solution will turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent), observing the disappearance of the starting thiol spot.

-

Work-up and Quenching: Once the reaction is complete, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the brown color disappears and the solution becomes pale yellow or colorless.

-

Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[5]

-

Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

-

Isolation and Purification: Remove the dichloromethane under reduced pressure to yield a pale yellow or off-white solid. For further purification, recrystallize the crude product from a minimal amount of hot ethanol, adding water dropwise until turbidity persists, then allowing it to cool slowly. Collect the resulting crystals by vacuum filtration.[6]

Product Characterization: Validation of Synthesis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Physical Properties:

-

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. The spectrum should exhibit characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region will show a complex multiplet pattern corresponding to the eight protons on the two benzene rings. A sharp singlet integrating to six protons will be observed for the two equivalent methyl ester groups.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including the carbon attached to the sulfur), and the methyl carbon of the ester group.[10][11]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 335.04, confirming the molecular weight of the compound.

-

Troubleshooting and Optimization

| Potential Issue | Causal Factor | Recommended Action & Rationale |

| Incomplete Reaction | Insufficient oxidant; short reaction time. | Monitor the reaction by TLC. If starting material persists, add a small additional portion of the iodine solution and extend the reaction time. This ensures the thiol is fully consumed. |

| Product is Oily/Fails to Crystallize | Presence of impurities; residual solvent. | Ensure the work-up is thorough, particularly the washing steps, to remove byproducts. If recrystallization fails, purify via column chromatography on silica gel. This provides a more rigorous separation. |

| Low Yield | Mechanical loss during transfers; incomplete extraction; over-oxidation. | Use milder oxidizing conditions if over-oxidation is suspected (e.g., lower temperature, alternative oxidant like H₂O₂). Ensure efficient extraction by performing multiple extractions and confirming phase separation. |

| Product Discoloration (Yellow/Brown) | Residual iodine. | Ensure the quenching step with sodium thiosulfate is complete. Wash the final crystals with a small amount of cold ethanol to remove surface impurities. |

Applications in Research and Drug Development

This compound serves as a valuable building block and research tool. Its core utility stems from the reactivity of the disulfide bond.

-

Thiol-Disulfide Exchange: This compound can participate in thiol-disulfide exchange reactions, a process vital in protein folding and redox signaling.[1] It can be used as a reagent to introduce disulfide tethers or to quantify free thiols in biological samples.

-

Precursor for Bioactive Molecules: The aromatic rings can be further functionalized to create more complex molecules with potential therapeutic applications. The disulfide linkage can act as a biodegradable linker in drug delivery systems, designed to be cleaved under the reducing conditions found inside cells, thereby releasing an active pharmaceutical ingredient.

-

Materials Science: As a rigid aromatic disulfide, it can be incorporated into polymers and other materials to impart specific redox-responsive properties.

References

-

Khan, E., et al. (2020). Synthesis, crystal structures, and theoretical studies on bio-pertinent disulfides derived from methyl thiosalicylate and furan-2-thiocarboxylic acid and their interaction with native human lysozymes. ProQuest. Available at: [Link]

-

Goudreau, S. R., Marcoux, D., & Charette, A. B. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Organic Syntheses Procedure. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Taj, T., et al. (2024). Identification of dimethyl 2,2'-((methylenebis(2-(2H-benzo[d][5][7][12]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1phenylene))bis(oxy))diacetate (TAJ4) as antagonist of NEK-Family: a future for potential drug discovery. BMC Cancer. Available at: [Link]

-

precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Available at: [Link]

-

D'Vries, T., et al. (2021). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules. Available at: [Link]

- Google Patents. (n.d.). Process for preparing dibenzothiazepine derivatives. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Available at: [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. European Pharmaceutical Review. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2,2'-dithio-salicylic acid. Google Patents.

-

ResearchGate. (2022). Synthesis and crystal structure of dimethyl 2,2′-(2,5-bis(4-hydroxyphenyl)-2,5-dihydrofuran-3,4-diyl)dibenzoate, C34H30O7. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2,2'-dithio-salicylic acid. Google Patents.

-

ODU Digital Commons. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. Old Dominion University. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). RHODIUM-CATALYZED HETEROCYCLOADDITION OF A DIAZOMALONATE AND A NITRILE: DIMETHYL 2-PHENYL-1,3-OXAZOLE-4,5-DICARBOXYLATE. Organic Syntheses. Available at: [Link]

-

PubMed. (2024). Identification of dimethyl 2,2'-((methylenebis(2-(2H-benzo[d][5][7][12]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1phenylene))bis(oxy))diacetate (TAJ4) as antagonist of NEK-Family: a future for potential drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.

- Google Patents. (n.d.). Purification method of dimethyl dicarbonate. Google Patents.

-

Magritek. (2022). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates. Magritek. Available at: [Link]

Sources

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101967099B - Purification method of dimethyl dicarbonate - Google Patents [patents.google.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound | C16H14O4S2 | CID 79574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 293. NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates - Magritek [magritek.com]

- 12. Synthesis, crystal structures, and theoretical studies on bio-pertinent disulfides derived from methyl thiosalicylate and furan-2-thiocarboxylic acid and their interaction with native human lysozymes - ProQuest [proquest.com]

An In-Depth Technical Guide to Thiol Quantification Using Dimethyl 2,2'-dithiobisbenzoate

Introduction: The Critical Role of Thiols and Their Quantification

In the landscape of biological research and pharmaceutical development, the quantification of sulfhydryl groups (thiols) is of paramount importance. Thiols, primarily found in the amino acid cysteine, are integral to protein structure and function. They participate in forming disulfide bonds that stabilize protein tertiary and quaternary structures, act as key nucleophiles in enzyme active sites, and play a crucial role in cellular redox homeostasis.[1] The concentration of free thiols can be a critical indicator of protein stability, enzymatic activity, and the overall redox state of a biological system.

In drug development, particularly for biologics like monoclonal antibodies and their derivatives, precise thiol quantification is essential. For instance, in the manufacturing of Antibody-Drug Conjugates (ADCs), interchain disulfide bonds are often reduced to provide reactive thiol groups for drug-linker conjugation.[2][3] The number of available thiols directly influences the drug-to-antibody ratio (DAR), a critical quality attribute that impacts both the efficacy and safety of the ADC.[4] Therefore, robust and accurate methods for thiol quantification are indispensable.

While 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, is the most widely used reagent for this purpose, alternative reagents can offer unique advantages in specific applications. This guide provides a comprehensive technical overview of Dimethyl 2,2'-dithiobisbenzoate, a structural analog of DTNB, for the colorimetric quantification of thiol groups. We will delve into its mechanism of action, provide a detailed experimental protocol, discuss its potential advantages, and explore its applications in modern research and drug development.

Mechanism of Action: A Tale of Thiol-Disulfide Exchange

The quantification of thiols using this compound is based on a well-established chemical reaction known as thiol-disulfide exchange.[5] The core of this reaction is the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond of the reagent.

The reaction proceeds as follows:

-

A thiol-containing compound (R-SH) in the sample is deprotonated in a buffer with a slightly alkaline pH to form the more reactive thiolate anion (R-S⁻).

-

The thiolate anion attacks the disulfide bond of this compound.

-

This leads to the formation of a mixed disulfide between the sample thiol and one half of the reagent molecule.

-

Crucially, this reaction releases one molecule of methyl 2-mercaptobenzoate, which, in its anionic form (2-methoxycarbonylthiophenolate), is a chromophore.

-

The concentration of the released chromophore can be determined spectrophotometrically, and due to the 1:1 stoichiometry of the reaction, this absorbance is directly proportional to the concentration of thiols in the original sample.

Figure 1: Reaction mechanism of this compound with a thiol.

Physicochemical Properties and Potential Advantages

This compound possesses distinct properties that may offer advantages over the more commonly used DTNB.

| Property | This compound | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |

| Molecular Formula | C₁₆H₁₄O₄S₂ | C₁₄H₈N₂O₈S₂ |

| Molecular Weight | 334.41 g/mol | 396.35 g/mol |

| Leaving Group | Methyl 2-mercaptobenzoate | 5-Thio-2-nitrobenzoic acid (TNB) |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in water and polar organic solvents. |

Potential Advantages:

-

Solubility in Organic Solvents: The methyl ester groups in this compound increase its hydrophobicity, making it more soluble in organic solvents. This could be advantageous for quantifying thiols on proteins or in systems that are not compatible with purely aqueous buffers.

-

Alternative Spectroscopic Properties: The chromophoric leaving group, methyl 2-mercaptobenzoate, will have a different absorption maximum and molar extinction coefficient compared to TNB (the leaving group from DTNB). This could be beneficial in samples where interfering substances absorb at 412 nm, the typical wavelength for TNB detection.

-

Modified Reactivity: The electronic properties of the benzene ring in this compound are different from those in DTNB due to the absence of the nitro group. This may influence the reactivity of the disulfide bond and the pKa of the leaving group, potentially offering better performance in specific pH ranges or with certain classes of thiols.

Experimental Protocol for Thiol Quantification

This protocol provides a general framework for the quantification of thiols using this compound. It is essential to perform a validation of the assay for each specific application, including the determination of the molar extinction coefficient of the leaving group under the chosen experimental conditions.

Materials:

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Thiol Standard: L-cysteine or reduced glutathione

-

Organic Solvent (if needed): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well microplate or quartz cuvettes

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA and adjust the pH to 8.0. The EDTA is included to chelate any divalent metal ions that could catalyze the oxidation of thiols.

-

Thiol Standard Stock Solution: Prepare a 10 mM stock solution of L-cysteine or glutathione in the Reaction Buffer. This stock solution should be prepared fresh.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as DMSO or DMF.

-

-

Preparation of Standard Curve:

-

Perform serial dilutions of the Thiol Standard Stock Solution in the Reaction Buffer to create a series of standards with concentrations ranging from, for example, 10 µM to 500 µM.

-

Include a blank sample containing only the Reaction Buffer.

-

-

Sample Preparation:

-

Dissolve or dilute the sample containing the thiol of interest in the Reaction Buffer to a concentration that is expected to fall within the range of the standard curve.

-

If the sample is a protein, ensure that it is fully solubilized. For intracellular proteins or proteins with buried cysteines, a denaturant such as 6 M guanidine hydrochloride may be required in the Reaction Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 180 µL of each standard or sample.

-

Initiate the reaction by adding 20 µL of the this compound Stock Solution to each well.

-

Mix gently and incubate at room temperature for 15 minutes, protected from light.

-

Measure the absorbance at the wavelength of maximum absorbance for the methyl 2-mercaptobenzoate anion. This wavelength should be determined experimentally (see Section below).

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all standards and samples.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of thiols in the samples by interpolating their absorbance values on the standard curve.

-

Figure 2: A generalized workflow for thiol quantification.

A Self-Validating System: Determining the Molar Extinction Coefficient

A crucial aspect of ensuring the accuracy of this assay is the determination of the molar extinction coefficient (ε) for the methyl 2-mercaptobenzoate anion under your specific experimental conditions (buffer, pH, etc.). As this value is not widely reported in the literature, it is best practice to determine it experimentally.

Procedure for Determining ε:

-

Prepare a known concentration of a thiol standard (e.g., 100 µM L-cysteine) in the Reaction Buffer.

-

React this standard with an excess of this compound (e.g., 1 mM) to ensure complete conversion of the thiol.

-

Scan the absorbance of the resulting solution across a range of wavelengths (e.g., 300-500 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance (A) at this λ_max in a cuvette with a known path length (l), typically 1 cm.

-

Calculate the molar extinction coefficient using the Beer-Lambert law: ε = A / (c * l) , where 'c' is the initial concentration of the thiol standard.

This experimentally determined ε value can then be used for direct calculation of thiol concentrations in unknown samples without the need for a standard curve in every experiment, thereby increasing efficiency.

Applications in Research and Drug Development

The quantification of thiols is a critical step in numerous research and development activities.

-

Characterization of Biologics: For protein therapeutics, the presence of free thiols can indicate improper disulfide bond formation or protein degradation, both of which can impact stability and efficacy.[1] Quantifying free thiols is a key part of the characterization and quality control of these drugs.[6]

-

Antibody-Drug Conjugate (ADC) Development: As mentioned previously, the generation of ADCs often involves the reduction of disulfide bonds to create sites for drug conjugation. Thiol quantification assays are used to monitor the extent of this reduction and to ensure a consistent drug-to-antibody ratio.[2][7]

-

Studying Redox Biology: The balance between reduced thiols and oxidized disulfides (the "thiol-disulfide redox state") is a key indicator of cellular health and is implicated in a wide range of diseases.[5] Thiol quantification assays are fundamental tools for researchers studying oxidative stress and redox signaling.

-

Drug Stability Studies: Some small molecule drugs contain thiol groups that can be susceptible to oxidation. Thiol quantification can be used in stability studies to assess the degradation of such drugs over time and under various storage conditions.[8]

Considerations and Limitations

When using this compound, it is important to be aware of the following factors:

-

pH Dependence: The reaction is pH-dependent, as it requires the deprotonation of the thiol to the thiolate anion. A pH of 7.5-8.5 is generally optimal.

-

Interfering Substances: Compounds that absorb light in the same region as the methyl 2-mercaptobenzoate anion can interfere with the assay. It is important to run appropriate controls, including a sample blank that contains everything except the thiol.

-

Reducing Agents: The presence of other reducing agents in the sample, such as dithiothreitol (DTT) or β-mercaptoethanol, will lead to an overestimation of the thiol content. These must be removed prior to the assay.

-

Reagent Stability: The this compound stock solution should be stored protected from light and moisture to prevent degradation.

Conclusion

This compound is a valuable reagent for the quantification of thiol groups, offering an alternative to the more common Ellman's reagent. Its unique solubility profile may make it particularly well-suited for applications involving non-aqueous environments or complex sample matrices. By understanding the underlying chemistry of thiol-disulfide exchange and by employing a self-validating protocol that includes the experimental determination of the molar extinction coefficient, researchers can confidently and accurately quantify thiols in a wide range of samples. This capability is essential for advancing our understanding of biological systems and for the development of novel and effective therapeutics.

References

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved from [Link]

-

The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC. Retrieved from [Link]

-

Quantification of Thiols and Disulfides. (n.d.). PMC. Retrieved from [Link]

-

Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. Retrieved from [Link]

-

Detection of biological thiols based on a colorimetric method. (n.d.). PMC. Retrieved from [Link]

-

Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. (2015). PMC. Retrieved from [Link]

-

Abstract 217: Development of a rapid and efficient methodology to quantitate thiol detection in antibody-drug conjugates (ADCs). (2019). AACR Journals. Retrieved from [Link]

-

Abstract 217: Development of a rapid and efficient methodology to quantitate thiol detection in antibody-drug conjugates (ADCs) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl 2-(aminosulfonyl)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Analytical Comparison of Antibody-Drug Conjugates Based on Good Manufacturing Practice Strategies. (n.d.). SciSpace. Retrieved from [Link]

-

Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. (n.d.). PubMed. Retrieved from [Link]

-

A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. (n.d.). MDPI. Retrieved from [Link]

-

Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (n.d.). NIH. Retrieved from [Link]

-

a) Generic thiol–disulfide exchange reactions for the cleavage of... (n.d.). ResearchGate. Retrieved from [Link]

-

Thiol/disulfide exchange equilibria and disulfide bond stability. (n.d.). Semantic Scholar. Retrieved from [Link]

-

absorbance and logarithmic molar extinction coefficient values of 2 in thf, dmso, and dmf. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzoic acid, o-mercapto-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Methyl 2-(aminosulfonyl)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. (2008). DTIC. Retrieved from [Link]

-

Calculating the extinction coefficient. (2018). YouTube. Retrieved from [Link]

-

2-Methoxythiophenol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Methyl 2-(aminosulfonyl)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]

- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Absorbance Spectrum of the Dimethyl 2,2'-dithiobisbenzoate Reaction Product

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectrophotometric analysis of the reaction product of Dimethyl 2,2'-dithiobisbenzoate, widely known as DTNB or Ellman's Reagent. The focus is on understanding and utilizing the absorbance spectrum for the accurate quantification of sulfhydryl groups, a critical parameter in various biological and pharmaceutical research areas.

The Foundational Chemistry: Thiol Quantification via Thiol-Disulfide Exchange

The utility of this compound (DTNB) in biochemical and pharmaceutical sciences is rooted in its specific and rapid reaction with free sulfhydryl (thiol) groups (-SH).[1][2][3] This reaction is a thiol-disulfide exchange, where the disulfide bond in DTNB is cleaved by a deprotonated thiol (thiolate anion, RS⁻).[4]

The reaction proceeds stoichiometrically, with one mole of a thiol reacting with one mole of DTNB. This reaction yields a mixed disulfide (R-S-TNB) and one mole of 2-nitro-5-thiobenzoate (TNB).[2][5][6] The TNB molecule is the key to the spectrophotometric assay. In aqueous solutions at neutral to alkaline pH (typically pH 7-8), the thiol group of TNB deprotonates to form the TNB²⁻ dianion, which exhibits a characteristic and intense yellow color.[2][7]

The overall reaction can be summarized as follows:

R-SH + DTNB → R-S-TNB + TNB

Spectroscopic Profile of the Chromophoric Product: 2-Nitro-5-thiobenzoate (TNB)

The quantification of thiols using DTNB is possible due to the distinct spectral properties of the TNB²⁻ anion. When a solution containing the reaction mixture is analyzed using a UV-Vis spectrophotometer, a clear absorbance spectrum is observed.

Wavelength of Maximum Absorbance (λmax)

The TNB²⁻ anion has a strong absorbance peak in the visible region of the electromagnetic spectrum, with a maximum absorbance (λmax) at 412 nm .[1][8][9] This specific wavelength is used for the quantitative measurement of the thiol concentration. The absorbance of the reactant, DTNB, is minimal at this wavelength, ensuring that the measured absorbance is directly proportional to the concentration of the TNB produced.[10]

Molar Extinction Coefficient (ε)

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. The TNB²⁻ anion has a high molar extinction coefficient, which makes the Ellman's assay highly sensitive. There have been slightly different values reported in the literature, but a commonly accepted value is 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0 .[8][9] Other reported values include 13,600 M⁻¹cm⁻¹ and 13,700 M⁻¹cm⁻¹ under specific conditions like high salt concentrations.[1][2][7] For accurate quantification, it is crucial to use the appropriate extinction coefficient for the specific buffer conditions.

| Parameter | Value | Conditions |

| λmax | 412 nm | pH > 7.3 |

| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ | pH 8.0, dilute buffer |

| Molar Extinction Coefficient (ε) | 13,600 M⁻¹cm⁻¹ | Original value by Ellman |

| Molar Extinction Coefficient (ε) | 13,700 M⁻¹cm⁻¹ | In 6 M guanidinium chloride |

Experimental Protocol for Thiol Quantification

This section provides a detailed, step-by-step methodology for the determination of free thiol concentrations using DTNB.

Reagent Preparation

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA. The buffer should be prepared with high-purity water and stored at 4°C.

-

DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. This solution should be prepared fresh or stored protected from light at 4°C for a limited time.

-